molecular formula C9H9N3O B8435225 6-Acetylaminomethyl-2-pyridinecarbonitrile CAS No. 135450-26-9

6-Acetylaminomethyl-2-pyridinecarbonitrile

Cat. No. B8435225
CAS RN: 135450-26-9
M. Wt: 175.19 g/mol
InChI Key: SVQUHPPWRFFGSM-UHFFFAOYSA-N
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Description

“6-Acetylaminomethyl-2-pyridinecarbonitrile” is a chemical compound that is likely to be involved in the field of catalysis science and technology . It seems to be related to the process of chemoselective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles .


Synthesis Analysis

The synthesis of this compound is related to the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of pyridinecarbonitriles . This process involves the use of a Pd/C catalyst and can be fine-tuned by adjusting the amount of acidic additive (H2SO4) based on whether the product to be prepared is pyridyl- or piperidylmethylamine .


Chemical Reactions Analysis

The chemical reactions involving “6-Acetylaminomethyl-2-pyridinecarbonitrile” seem to be related to the hydrogenation of pyridinecarbonitriles . This process involves the use of a Pd/C catalyst and can lead to the formation of pyridyl- or piperidylmethylamines .

properties

CAS RN

135450-26-9

Product Name

6-Acetylaminomethyl-2-pyridinecarbonitrile

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-[(6-cyanopyridin-2-yl)methyl]acetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)11-6-9-4-2-3-8(5-10)12-9/h2-4H,6H2,1H3,(H,11,13)

InChI Key

SVQUHPPWRFFGSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC(=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-acetylaminomethylpyridine N-oxide (1.00 g) and dimethyl sulfate (0.63 ml) was stirred for three hours. Dimethyl sulfoxide (6 ml) and potassium cyanide (392 mg) were added to the mixture and the solution was stirred for two hours at ambient temperature. Additional potassium cyanide (392 mg) was added to the mixture and which was further stirred for two hours. After the solvent was removed by concentration, the residue was mixed with water and extracted with ethyl acetate. The extract was dried over magnesium sulfate and evaporated in vacuo. The residue was chromatographed on silica gel (15 g) by eluting with a mixture of ethyl acetate and methanol (20:1) to give 6-acetylaminomethyl-2-pyridinecarbonitrile (0.16 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step Two
Quantity
392 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetic anhydride (1.29 ml) was added dropwise to a mixture of 6-aminomethyl-2-pyridinecarbonitrile hydrochloride (2.10 g) in pyridine (21 ml). The solution was stirred for four hours at ambient temperature and evaporated in vacuo. The residue was mixed with aqueous potassium carbonate and extracted with ethyl acetate. The extract was dried over magnesium sulfate and evaporated in vacuo to give 6-(acetylaminomethyl)-2-pyridinecarbonitrile (1.72 g).
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

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